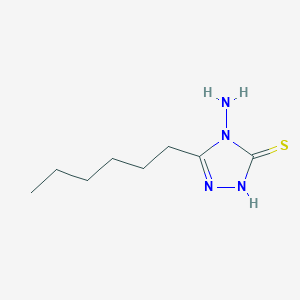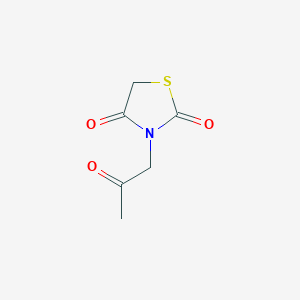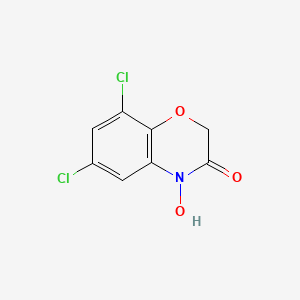
4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate in the presence of ethanol under reflux conditions . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anticancer agent and is being investigated for its cytotoxic properties.
Mécanisme D'action
The mechanism of action of 4-amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell metabolism.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in cancer cells and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antimicrobial and anticancer activities.
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits significant antifungal properties.
4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Used in the synthesis of Schiff bases with potential biological activities.
Uniqueness
4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its hexyl substituent, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
86628-04-8 |
|---|---|
Formule moléculaire |
C8H16N4S |
Poids moléculaire |
200.31 g/mol |
Nom IUPAC |
4-amino-3-hexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H16N4S/c1-2-3-4-5-6-7-10-11-8(13)12(7)9/h2-6,9H2,1H3,(H,11,13) |
Clé InChI |
CGEHTOHWIQCMIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NNC(=S)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)

![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)




![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
